T140 ペプチド

説明

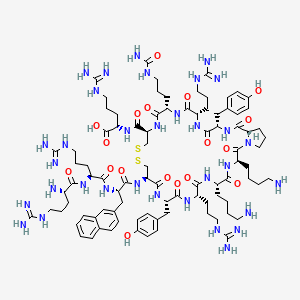

T140 is a peptide-based compound known for its potent antagonistic activity against the chemokine receptor CXCR4. This receptor is involved in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory diseases . T140 and its analogs have been extensively studied for their potential therapeutic applications, particularly in inhibiting the entry of T cell line-tropic strains of HIV-1 into T cells .

科学的研究の応用

T140 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting CXCR4-mediated signaling pathways.

Medicine: Explored as a potential therapeutic agent for HIV, cancer, and inflammatory diseases.

Industry: Utilized in the development of diagnostic tools and imaging agents for detecting CXCR4 expression in tumors

作用機序

T140 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways involved include the G protein-coupled receptor (GPCR) signaling cascade, which plays a crucial role in various cellular processes .

Similar Compounds:

AMD3100: Another CXCR4 antagonist used in HIV and cancer research.

BKT140: A more potent analog of T140 with enhanced stability and activity.

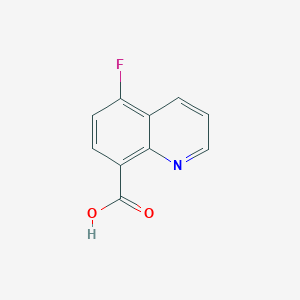

TF14013: A T140 analog with a 4-fluorobenzoyl moiety at the N-terminus, showing strong anti-HIV activity

Uniqueness of T140: T140 is unique due to its high specificity and affinity for the CXCR4 receptor. Its ability to inhibit HIV entry and cancer metastasis makes it a valuable compound for therapeutic development. Additionally, the structural modifications of T140 analogs have led to the creation of more potent and stable CXCR4 antagonists .

将来の方向性

生化学分析

Biochemical Properties

T140 peptide plays a significant role in biochemical reactions due to its high antagonistic activity towards the chemokine receptor CXCR4 . It interacts with CXCR4, a G protein-coupled receptor (GPCR) that is upregulated in more than 20 different human cancers . The nature of these interactions is antagonistic, meaning that T140 peptide can inhibit the function of CXCR4 .

Cellular Effects

T140 peptide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with CXCR4, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the CXCL12/CXCR4 signaling pathway, which plays important roles in tumor migration, invasion, and proliferation .

Molecular Mechanism

The molecular mechanism of action of T140 peptide involves its binding interactions with CXCR4. As an antagonist, it can inhibit the function of CXCR4, leading to changes in gene expression and cellular metabolism . This can result in the inhibition of tumor migration, invasion, and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of T140 peptide can change over time. It has been subjected to various modifications for the purposes of imaging CXCR4

Metabolic Pathways

T140 peptide is involved in the CXCL12/CXCR4 signaling pathway . It interacts with the chemokine receptor CXCR4, which can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: T140 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of T140 involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-efficiency resins, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

化学反応の分析

Types of Reactions: T140 undergoes various chemical reactions, including:

Oxidation: The disulfide bridge in T140 can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to free thiols.

Substitution: Amino acid residues in T140 can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Free thiols.

Substitution Products: T140 analogs with modified amino acid residues.

特性

IUPAC Name |

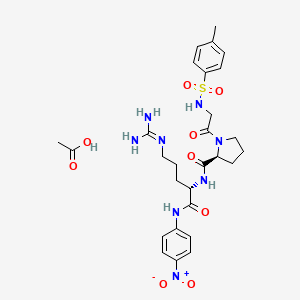

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOHHNXUCDZLKM-ADZSTZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H141N33O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177446 | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2037.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229030-20-0 | |

| Record name | T140 peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)